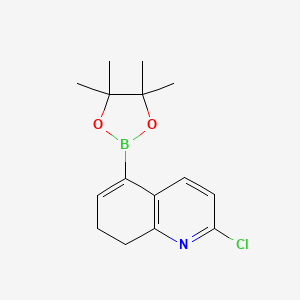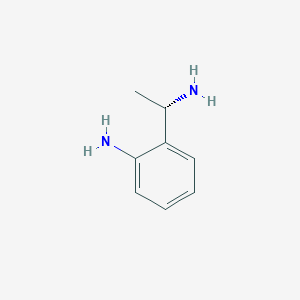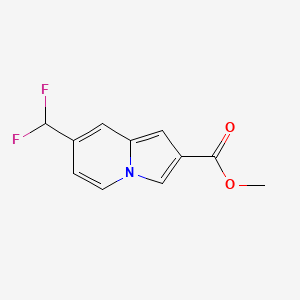
Methyl 7-(difluoromethyl)indolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(difluoromethyl)indolizine-2-carboxylate is a heterocyclic compound belonging to the indolizine family. Indolizines are known for their interesting biological and optical properties, making them significant in both medicinal and materials chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including Methyl 7-(difluoromethyl)indolizine-2-carboxylate, can be achieved through several methodologies. Classical methods such as the Scholtz or Chichibabin reactions have been widely used . These methods typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. For instance, the reaction of 2-alkylpyridines with cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate has been reported to yield indolizine derivatives .
Industrial Production Methods: Industrial production of indolizine derivatives often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions and oxidative coupling approaches have been developed to achieve high yields and selectivity . These methods are advantageous for large-scale production due to their robustness and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-(difluoromethyl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 7-(difluoromethyl)indolizine-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 7-(difluoromethyl)indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, indolizine derivatives have been shown to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes .
Comparaison Avec Des Composés Similaires
Indole-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Indolizidine alkaloids: These natural products have a similar indolizine core and exhibit diverse biological activities.
Uniqueness: Methyl 7-(difluoromethyl)indolizine-2-carboxylate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other indolizine derivatives and contributes to its potential as a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C11H9F2NO2 |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
methyl 7-(difluoromethyl)indolizine-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-16-11(15)8-5-9-4-7(10(12)13)2-3-14(9)6-8/h2-6,10H,1H3 |
Clé InChI |
JVWACPYKYYJBDI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C=CC(=CC2=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


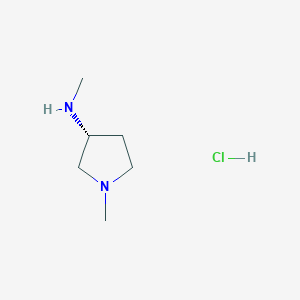
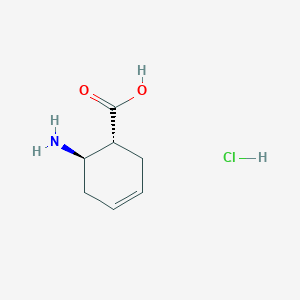
![2,7-Bis(4-chlorophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B13919114.png)
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)

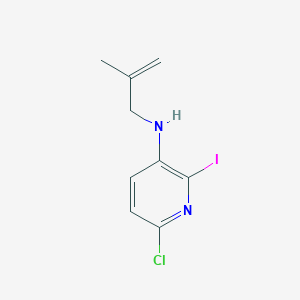
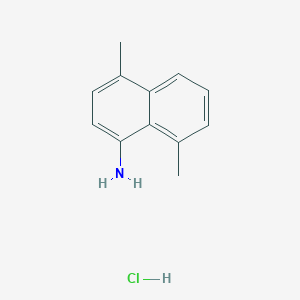
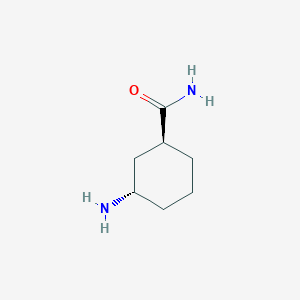

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
